3-Aminophthalonitrile
CAS No.: 58632-96-5
Cat. No.: VC3773443
Molecular Formula: C8H5N3
Molecular Weight: 143.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58632-96-5 |
|---|---|
| Molecular Formula | C8H5N3 |
| Molecular Weight | 143.15 g/mol |
| IUPAC Name | 3-aminobenzene-1,2-dicarbonitrile |
| Standard InChI | InChI=1S/C8H5N3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,11H2 |
| Standard InChI Key | IHCNWWQQHZNTSG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)N)C#N)C#N |
| Canonical SMILES | C1=CC(=C(C(=C1)N)C#N)C#N |
Introduction
Chemical Structure and Fundamental Properties
3-Aminophthalonitrile is an organic compound with the molecular formula C8H5N3, characterized by a benzene ring featuring two cyano groups (-CN) in adjacent positions and an amino group (-NH2) at the third carbon position. This structural arrangement creates a molecule with distinctive electronic properties due to the interplay between electron-donating and electron-withdrawing functional groups.
Basic Identification
The compound is formally identified as 3-aminobenzene-1,2-dicarbonitrile according to IUPAC nomenclature. It is registered with the CAS number 58632-96-5, which serves as its unique chemical identifier in scientific databases and literature.
Physical and Chemical Properties
The physical and chemical properties of 3-Aminophthalonitrile are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C8H5N3 |
| Molecular Weight | 143.15 g/mol |
| IUPAC Name | 3-aminobenzene-1,2-dicarbonitrile |
| InChI | InChI=1S/C8H5N3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,11H2 |
| Canonical SMILES | C1=CC(=C(C(=C1)N)C#N)C#N |
| Physical Appearance | Crystalline solid |
| Structure | Benzene ring with two adjacent cyano groups and one amino group |
The molecule's structure has been precisely determined through gas electron diffraction methods supported by mass spectrometric analysis of the gas phase. This experimental data has been further validated through high-level quantum-chemical calculations using Coupled-Cluster theory (CCSD(T)) with a triple-ζ basis set, demonstrating strong agreement between theoretical and experimental structural parameters.
Synthetic Routes and Preparation Methods
The synthesis of 3-Aminophthalonitrile can be accomplished through several established methods, with the most common approach involving reduction of the corresponding nitro compound.
Laboratory Synthesis
The predominant laboratory synthesis route involves the reduction of 3-nitrophthalonitrile using hydrogen chloride and iron in a methanol-water mixture. This reaction proceeds under reflux conditions for approximately three hours to yield the desired amine product. The reduction process must be carefully controlled to prevent over-reduction of the cyano groups, which could lead to undesired side products.
Industrial Production
Industrial production of 3-Aminophthalonitrile typically follows similar synthetic pathways but at larger scales with optimized conditions. The manufacturing process requires stringent control of reaction parameters to ensure high yield and purity. Advanced techniques including continuous flow reactors, recrystallization, and chromatographic purification are commonly employed in commercial production settings.
Usage in Synthetic Procedures
3-Aminophthalonitrile serves as an important building block in organic synthesis. Scientific literature indicates its use in preparation of various compounds including those with potential pharmaceutical applications. For instance, in recent research, it has been utilized according to established literature procedures in the synthesis of compounds being investigated for ALK5 inhibitory activity .
Chemical Reactivity and Reactions
The reactivity of 3-Aminophthalonitrile is largely dictated by the electronic interplay between its functional groups: the electron-donating amino group and the electron-withdrawing cyano groups.
Major Reaction Types
3-Aminophthalonitrile participates in several types of chemical reactions:
| Reaction Type | Description | Common Reagents | Major Products |
|---|---|---|---|
| Oxidation | Conversion of the amino group to nitro or other oxidized forms | Potassium permanganate, Chromium trioxide | Nitro derivatives |
| Reduction | Further reduction of functional groups | Hydrogen with palladium catalyst | Primary amines |
| Substitution | Replacement of the amino group | Sodium hydroxide, strong bases | Substituted phthalonitriles |
| Coupling | Formation of new C-N bonds | Various coupling partners | Complex nitrogen-containing compounds |
The compound's participation in these reactions makes it valuable as a synthetic intermediate in the preparation of more complex organic molecules.
Electron Transfer Processes
Applications in Scientific Research
3-Aminophthalonitrile demonstrates considerable versatility in scientific research applications across multiple disciplines.
Materials Science Applications
In materials science, 3-Aminophthalonitrile serves as a precursor in the synthesis of phthalocyanines, which are important compounds in the development of dyes, pigments, and advanced materials. The compound's unique electronic properties contribute to the creation of materials with specialized optical and electronic characteristics.
Spectroscopic Characterization
The structural and electronic properties of 3-Aminophthalonitrile have been extensively characterized using various spectroscopic techniques.
Spectroscopic Data
Researchers have employed multiple spectroscopic methods to analyze 3-Aminophthalonitrile:
| Spectroscopic Technique | Information Provided | Key Findings |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational modes | Characteristic vibrations of C≡N, N-H, and aromatic C-H bonds |
| UV-Visible Spectroscopy | Electronic transitions | Electronic excitation profiles relevant to photochemical applications |
| Mass Spectrometry | Molecular weight and fragmentation patterns | Confirmation of molecular structure |
| Gas Electron Diffraction | Bond lengths and angles | Precise determination of molecular geometry |
These spectroscopic studies have been complemented by computational analyses, including quantum chemical calculations that support the experimental findings and provide deeper insights into the compound's electronic structure.
Computational Studies
Natural Bond Orbital (NBO) calculations have revealed important details about the intramolecular charge transfer within 3-Aminophthalonitrile. These studies indicate that the amino group functions as an electron donor, while the nitrile groups act as electron withdrawers from the benzene ring. This intramolecular charge transfer phenomenon significantly contributes to the compound's unique electronic properties and influences its potential applications in fields such as solar energy conversion.
Comparison with Similar Compounds
To better understand 3-Aminophthalonitrile's distinctive properties, it is valuable to compare it with structurally related compounds.
Structural Analogs
The following table compares 3-Aminophthalonitrile with several similar compounds:
| Compound | Structural Difference | Property Differences | Unique Applications |
|---|---|---|---|
| 4-Aminophthalonitrile | Amino group at fourth carbon position | Different electronic distribution | Alternative photosensitizer applications |
| Phthalonitrile | Lacks amino group | Less reactive in certain reactions | Precursor for various phthalocyanines |
| 3,4-Dicyanoaniline | Different arrangement of cyano groups | Distinct reactivity pattern | Specialized material synthesis |
The specific placement of the amino group in 3-Aminophthalonitrile at the third carbon position creates unique chemical and electronic properties that distinguish it from these structural analogs. This positioning affects the distribution of electron density throughout the molecule, influencing its reactivity patterns and potential applications.
Structure-Property Relationships
The positioning of functional groups in 3-Aminophthalonitrile creates a specific electronic distribution that impacts its chemical behavior. The amino group's electron-donating properties, coupled with the electron-withdrawing effects of the two cyano groups, establish distinctive reactivity patterns. These electronic characteristics make 3-Aminophthalonitrile particularly valuable in applications requiring specific electronic configurations, such as in dye development and electronic materials.
Recent Research Developments
Scientific interest in 3-Aminophthalonitrile continues to grow as researchers explore its potential in various applications.
Dye-Sensitized Solar Cell Research
Analytical Methods for Detection and Quantification
The detection and quantification of 3-Aminophthalonitrile can be accomplished through various analytical techniques.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) represent the primary analytical methods for detecting and quantifying 3-Aminophthalonitrile in various matrices. These techniques allow for both qualitative identification and quantitative measurement of the compound with high precision and sensitivity.
Spectroscopic Detection
UV-visible spectroscopy provides a straightforward method for detecting 3-Aminophthalonitrile in solution, capitalizing on the compound's characteristic absorption spectrum. Fluorescence spectroscopy may also be employed, taking advantage of any fluorescent properties the compound may exhibit.
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